2-Isopropyl-5-methylphenyl {[7-(4-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[4,3-C]pyrimidin-3-YL]methyl} ether
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Overview
Description
2-Isopropyl-5-methylphenyl {[7-(4-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[4,3-C]pyrimidin-3-YL]methyl} ether is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methylphenyl {[7-(4-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[4,3-C]pyrimidin-3-YL]methyl} ether involves multiple steps, starting with the preparation of the core pyrazolo[4,3-E][1,2,4]triazolo[4,3-C]pyrimidine scaffold. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The final step involves the etherification of 2-Isopropyl-5-methylphenol with the pyrazolo[4,3-E][1,2,4]triazolo[4,3-C]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and purification systems to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-methylphenyl {[7-(4-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[4,3-C]pyrimidin-3-YL]methyl} ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using N-bromosuccinimide (NBS) or Friedel-Crafts alkylation/acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups like halogens or alkyl chains .
Scientific Research Applications
2-Isopropyl-5-methylphenyl {[7-(4-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[4,3-C]pyrimidin-3-YL]methyl} ether has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methylphenyl {[7-(4-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[4,3-C]pyrimidin-3-YL]methyl} ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Triazolopyrimidine derivatives: These compounds also feature a triazole ring fused to a pyrimidine ring and have similar applications in medicinal chemistry.
Uniqueness
2-Isopropyl-5-methylphenyl {[7-(4-methylphenyl)-7H-pyrazolo[4,3-E][1,2,4]triazolo[4,3-C]pyrimidin-3-YL]methyl} ether is unique due to its specific substitution pattern and the presence of both isopropyl and methyl groups on the phenyl ring. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C24H24N6O |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
10-(4-methylphenyl)-5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C24H24N6O/c1-15(2)19-10-7-17(4)11-21(19)31-13-22-27-28-24-20-12-26-30(23(20)25-14-29(22)24)18-8-5-16(3)6-9-18/h5-12,14-15H,13H2,1-4H3 |
InChI Key |
TXTZKHNFUWUNNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)COC5=C(C=CC(=C5)C)C(C)C |
Origin of Product |
United States |
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